trans-Diamminedinitropalladium(II)

Description

The exact mass of the compound Diamminebis(nitrito-O)palladium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-Diamminedinitropalladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Diamminedinitropalladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

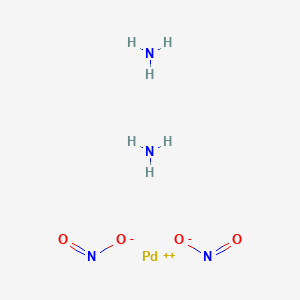

azane;palladium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVAROJZEMZJGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28068-05-5, 14852-83-6, 14409-60-0 | |

| Record name | Diamminebis(nitrito-κO)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28068-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium, diamminebis(nitrito-kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028068055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-O)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Geometric Precision: A Technical Guide to the Crystal Structure of trans-Diamminedinitropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of trans-diamminedinitropalladium(II), a square planar coordination complex of significant interest in inorganic chemistry and materials science. This document delves into the crystallographic parameters, molecular geometry, and the experimental methodologies employed for its characterization.

Molecular Structure and Coordination

trans-Diamminedinitropalladium(II) is a classic example of a palladium(II) coordination complex.[1] The central palladium atom is in the +2 oxidation state and is coordinated to two ammine (NH₃) ligands and two nitro (NO₂) ligands.[1] The "trans" designation signifies that identical ligands are positioned on opposite sides of the central palladium atom, resulting in a square-planar geometry.[1] This arrangement is a hallmark of Pd(II) complexes and is crucial to their reactivity and potential applications.[1]

While a complete, publicly available crystal structure determination specifically for trans-diamminedinitropalladium(II) is not readily found in the searched literature, extensive crystallographic data exists for the closely related and structurally analogous trans-diamminedichloropalladium(II) and trans-diamminedibromopalladium(II) complexes. This data provides a strong foundation for understanding the expected structural parameters of the dinitro analogue.

Crystallographic Data of Analogous Compounds

The crystallographic data for analogous trans-diamminedihalopalladium(II) complexes are summarized below. These values offer a predictive framework for the dinitro compound, with expected variations arising from the differing electronic and steric properties of the nitro ligand compared to halides.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| β-trans-[Pd(NH₃)₂Cl₂] | Orthorhombic | Pbam (Pba2) | 8.1415(6) | 8.1459(7) | 7.7888(5) | 90 | 90 | 90 | 4 |

| trans-[Pd(NH₃)₂Br₂] | Triclinic | P-1 | 6.7854(3) | 7.1057(3) | 6.6241(2) | 103.221(3) | 102.514 | - | - |

Data sourced from a study on structures and isomerization in diamminedichloropalladium(II).[2]

Experimental Protocols

The determination of the crystal structure of palladium complexes like trans-diamminedinitropalladium(II) relies on established experimental techniques.

Synthesis

The synthesis of palladium(II) ammine complexes typically involves the reaction of a palladium(II) halide precursor with ammonia.[1] A general method for preparing related compounds, such as trans-dichlorodiamminepalladium(II), involves dissolving a tetrachloropalladate salt in an organic solvent and introducing ammonia gas.[1] This highlights the characteristic substitution reactions of square-planar Pd(II) complexes.[1]

For the synthesis of a palladium(II) complex with L-citrulline, an aqueous solution of K₂[PdCl₄] was added dropwise to an alkaline solution of the ligand under magnetic stirring at room temperature.[3] After a period of stirring, the resulting solid product was collected by vacuum filtration, washed, and dried.[3] A similar approach, substituting the appropriate nitrogen-containing ligands, is a viable route for the synthesis of trans-diamminedinitropalladium(II).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.

A suitable single crystal of the target compound is grown, often through slow evaporation of a solvent.[4] This crystal is then mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are used to determine the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms. The structure is then refined using computational methods.[2] For compounds where suitable single crystals cannot be obtained, X-ray powder diffraction can be employed, and the structure can be solved using techniques like Rietveld refinement.[2]

Logical Workflow for Crystallographic Analysis

The process of determining a crystal structure from a synthesized compound follows a logical progression of steps, as illustrated in the diagram below.

Caption: Workflow for Crystal Structure Determination.

This guide serves as a foundational resource for understanding the structural aspects of trans-diamminedinitropalladium(II). While direct crystallographic data for this specific compound remains elusive in the surveyed literature, the provided information on analogous structures and general experimental protocols offers valuable insights for researchers in the field.

References

In-Depth Technical Guide to the Spectroscopic Properties of trans-Diamminedinitropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of trans-diamminedinitropalladium(II), [Pd(NH₃)₂(NO₂)₂], a square planar coordination complex of significant interest in inorganic chemistry and materials science. This document details the structural and electronic characteristics of the compound as determined by various spectroscopic techniques, offering valuable data for researchers in catalyst development, materials synthesis, and drug design.

Molecular Structure and Crystallographic Data

trans-Diamminedinitropalladium(II) adopts a square planar geometry around the central palladium(II) ion. The trans configuration places the two ammine (NH₃) ligands and two nitro (NO₂) ligands on opposite sides of the palladium center. This arrangement results in a molecule with D₂h point group symmetry.

The crystal structure of trans-[Pd(NH₃)₂(NO₂)₂] has been determined by X-ray powder diffraction. The compound crystallizes in the triclinic space group P-1.[1] The palladium atom is coordinated to the nitrogen atoms of both the ammine and nitro ligands.

Table 1: Crystallographic Data for trans-Diamminedinitropalladium(II) [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.003(1) |

| b (Å) | 5.419(1) |

| c (Å) | 6.317(1) |

| α (°) | 91.34(2) |

| β (°) | 111.890(10) |

| γ (°) | 100.380(10) |

| Pd-N(H₃) Bond Length (Å) | 2.046(2) |

| Pd-N(O₂) Bond Length (Å) | 2.011(2) |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a powerful tool for confirming the structure and bonding within trans-diamminedinitropalladium(II). The D₂h symmetry of the trans isomer dictates that vibrational modes that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). This provides a clear method for distinguishing it from the cis isomer.

The key vibrational modes involve the N-H stretches of the ammine ligands, the symmetric and asymmetric stretches of the nitro groups, and the Pd-N stretches.

Table 2: Vibrational Spectroscopic Data for trans-Diamminedinitropalladium(II) [2]

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Assignment |

| N-H stretching | 3200-3400 | FTIR, Raman | Ammine ligand |

| Asymmetric NO₂ stretching | ~1400 | FTIR, Raman | Nitro ligand (N-coordinated) |

| Symmetric NO₂ stretching | ~1300 | FTIR, Raman | Nitro ligand (N-coordinated) |

| Pd-N stretching | 285-301 | FTIR, Raman | Palladium-Ammine/Nitro bond |

Electronic Spectroscopy: UV-Visible (UV-Vis)

The electronic spectrum of trans-diamminedinitropalladium(II) in solution provides insights into the electronic transitions within the complex. Square-planar palladium(II) complexes are known to exhibit d-d transitions, which are typically weak, and more intense ligand-to-metal charge transfer (LMCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable technique for characterizing the structure of diamagnetic palladium(II) complexes in solution.

-

¹H NMR: The chemical shifts of the protons on the ammine ligands are sensitive to the coordination environment. In related palladium(II) complexes with amine ligands, the coordination to the palladium center typically results in a downfield shift of the amine proton signals.[3]

-

¹⁵N NMR: The ¹⁵N chemical shifts are highly dependent on the nature of the ligand positioned trans to the nitrogen atom. For palladium(II) ammine complexes, a single peak in the ¹⁵N NMR spectrum is consistent with the presence of a single isomer, such as the trans configuration.[4]

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of trans-diamminedinitropalladium(II) are crucial for obtaining reproducible and reliable data. The following sections outline generalized procedures based on common practices for similar palladium complexes.

Synthesis of trans-Diamminedinitropalladium(II)

A common method for the synthesis of trans-diamminedinitropalladium(II) involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with an excess of ammonia followed by the addition of a nitrite source.

References

- 1. researchgate.net [researchgate.net]

- 2. trans-Diamminedinitropalladium(II) | 14852-83-6 | Benchchem [benchchem.com]

- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

In-Depth Technical Guide: Thermal Stability of trans-Diamminedinitropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of trans-diamminedinitropalladium(II) ([Pd(NH₃)₂(NO₂)₂]), a coordination complex of significant interest in materials science and catalysis. This document details the compound's decomposition behavior under thermal stress, outlines relevant experimental protocols for its synthesis and analysis, and presents visual representations of key processes.

Thermal Decomposition Profile

trans-Diamminedinitropalladium(II) exhibits a distinct thermal decomposition pattern characterized by a primary exothermic event. The decomposition process is complex, involving the release of multiple gaseous products.

Quantitative Thermal Analysis Data

The thermal decomposition of trans-diamminedinitropalladium(II) has been investigated using various analytical techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the table below.

| Parameter | Value | Analytical Method(s) |

| Decomposition Onset Temperature | Approximately 230 °C | TGA/DTA-MS[1] |

| Decomposition Type | Exothermic | DTA[1] |

| Gaseous Decomposition Products | N₂, H₂O, NH₃, N₂O, NO, NO₂ | Evolved Gas Analysis (EGA) via MS and FTIR[1] |

| Final Solid Residue | Metallic Palladium (Pd) | X-ray Diffraction (XRD) |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of the thermal properties of trans-diamminedinitropalladium(II). The following sections describe the synthesis of the complex and the typical procedures for its thermal analysis.

Synthesis of trans-Diamminedinitropalladium(II)

The synthesis of trans-diamminedinitropalladium(II) can be achieved through several methods. One common procedure involves the nitration of a palladium precursor followed by ammination.[2]

Materials:

-

Tetrachloropalladate(II) salt (e.g., K₂PdCl₄)

-

Ammonium nitrite (NH₄NO₂)

-

Aqueous ammonia (NH₄OH)

-

Deionized water

Procedure:

-

An aqueous solution of the tetrachloropalladate(II) salt is prepared.

-

A solution of ammonium nitrite is added to the palladium salt solution. The mixture is stirred to facilitate the substitution of chloride ligands with nitro ligands.

-

Aqueous ammonia is then added to the solution to replace the remaining chloride or aqua ligands with ammine ligands, leading to the precipitation of the desired product.

-

The resulting precipitate of trans-diamminedinitropalladium(II) is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.

Thermal Analysis Protocol

The thermal stability of the synthesized complex is typically evaluated using simultaneous Thermogravimetric Analysis/Differential Thermal Analysis (TG/DTA) coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

Instrumentation:

-

Simultaneous TG/DTA instrument

-

Mass spectrometer or FTIR spectrometer for evolved gas analysis

-

Inert gas supply (e.g., argon or nitrogen)

-

Sample crucibles (e.g., alumina or platinum) with a pinhole lid[1]

Procedure:

-

A small, accurately weighed sample of trans-diamminedinitropalladium(II) (typically 5-10 mg) is placed in the sample crucible.

-

The crucible is placed in the TG/DTA furnace.

-

The system is purged with an inert gas (e.g., argon) at a constant flow rate to provide an inert atmosphere.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

The TG (mass change), DTA (temperature difference), and MS or FTIR (evolved gas) data are recorded continuously throughout the heating program.

-

The final solid residue is analyzed by X-ray diffraction (XRD) to confirm its composition.

Visualized Pathways and Workflows

To further elucidate the processes involved in the study of trans-diamminedinitropalladium(II), the following diagrams, generated using the DOT language, illustrate the synthesis workflow and the thermal decomposition pathway.

Caption: Synthesis workflow for trans-Diamminedinitropalladium(II).

References

Solubility of trans-Diamminedinitropalladium(II) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of trans-diamminedinitropalladium(II), a square planar palladium(II) complex. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this specific compound in organic solvents. This guide, therefore, provides a summary of the available qualitative solubility information for analogous palladium(II) complexes to infer potential solubility characteristics. Additionally, it outlines a general experimental protocol for determining solubility and presents a logical workflow for assessing the solubility of sparingly soluble palladium compounds.

Introduction to trans-Diamminedinitropalladium(II)

trans-Diamminedinitropalladium(II) is a coordination complex featuring a central palladium atom in the +2 oxidation state. The palladium center is coordinated to two ammine (NH₃) ligands and two nitro (NO₂) ligands arranged in a square planar geometry with the identical ligands positioned opposite to each other. This compound, like other palladium complexes, is of interest in fields such as catalysis and materials science. Understanding its solubility is crucial for its application, synthesis, and purification.

Solubility Data: A Landscape of Analogues

Extensive searches of scientific databases and literature have revealed no specific quantitative solubility data (e.g., g/100 mL or mol/L) for trans-diamminedinitropalladium(II) in common organic solvents. However, the solubility of other structurally related palladium(II) complexes can provide valuable insights into its potential behavior.

Generally, square planar palladium(II) complexes exhibit a range of solubilities depending on the nature of their ligands. Complexes with nonpolar, bulky ligands tend to be more soluble in nonpolar organic solvents, while those with polar or ionizable ligands may show some solubility in polar solvents.

The synthesis of trans-diamminedinitropalladium(II) typically occurs in aqueous media, with the product precipitating out of solution. The solid is often washed with water and ethanol, which suggests it has low solubility in these solvents.[1]

For analogous palladium(II) amine and other complexes, qualitative solubility has been reported in several polar aprotic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of Analogous Palladium(II) Complexes in Organic Solvents

| Palladium(II) Complex Type | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Acetonitrile (MeCN) | Other Solvents |

| Amine Complexes | Soluble to sparingly soluble[2] | Soluble to sparingly soluble | Sparingly soluble | - |

| Dichloro(amine) Complexes | Soluble[2] | - | - | - |

| Mixed Ligand Complexes | Soluble[3] | Soluble[4] | Soluble | Soluble in Chloroform and Methanol[3] |

| Acetonitrile Complexes | - | - | Soluble[5][6] | Insoluble in diethyl ether[7] |

| Sulfoxide Complexes | Soluble[8][9] | - | - | Soluble in Ethyl Acetate and THF[8][9] |

Note: This table provides a general overview based on various palladium(II) complexes and is intended for comparative purposes only. The solubility of trans-diamminedinitropalladium(II) may differ.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of trans-diamminedinitropalladium(II), a standard experimental protocol can be employed. The following provides a general methodology for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

trans-Diamminedinitropalladium(II) (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC, UV-Vis spectrophotometer, or other suitable analytical instrument for quantification

Procedure

-

Sample Preparation: Add an excess amount of solid trans-diamminedinitropalladium(II) to a known volume of the chosen organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of dissolved trans-diamminedinitropalladium(II).

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a sparingly soluble palladium complex like trans-diamminedinitropalladium(II).

Caption: A logical workflow for the systematic assessment of palladium complex solubility.

Conclusion

While direct quantitative solubility data for trans-diamminedinitropalladium(II) in organic solvents remains elusive in the current body of scientific literature, an analysis of analogous palladium(II) complexes suggests that polar aprotic solvents such as DMSO and DMF may serve as potential solubilizing agents. Researchers and professionals in drug development and materials science are encouraged to perform their own quantitative solubility studies using the general protocol outlined in this guide. The provided workflow offers a systematic approach to characterizing the solubility of this and other sparingly soluble palladium compounds, which is a critical step for their practical application.

References

- 1. trans-Diamminedinitropalladium(II) | 14852-83-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jusst.org [jusst.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetonitrile and propionitrile exchange at palladium(II) and platinum(II) [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of DMSO coordination to palladium(II) in solution and insights into the aerobic oxidation catalyst, Pd(DMSO)2(TFA)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of DMSO Coordination to Palladium(II) in Solution and Insights into the Aerobic Oxidation Catalyst, Pd(DMSO)2(TFA)2 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Palladium Ammine Chemistry: A Technical Guide to its Discovery and History

An in-depth exploration of the synthesis, characterization, and evolving structural understanding of palladium ammine complexes, from their initial discovery in the early 19th century to the foundational work of Alfred Werner.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical account of palladium ammine complexes. It details the initial syntheses, key experimental protocols, and the intellectual journey that led to our modern understanding of these important coordination compounds.

Early Discoveries: The First Palladium Ammine Complexes

The history of palladium ammine complexes is deeply intertwined with the development of coordination chemistry. The first known synthesis of a palladium ammine complex is attributed to the French chemist Louis Nicolas Vauquelin in 1813. While investigating the properties of the newly discovered element palladium, he observed the formation of a rose-colored precipitate when a solution of palladium(II) chloride was treated with an excess of ammonia followed by the addition of hydrochloric acid. This substance, later termed Vauquelin's salt, possesses the formula [Pd(NH₃)₄][PdCl₄].

Further significant contributions in the 19th century came from chemists such as Ferdinand Gmelin, who documented the reactions of palladium salts with ammonia in his renowned "Handbuch der anorganischen Chemie," and T. Wilm, who conducted further investigations into the products of the reaction between ammonia and palladium chloride. These early researchers laid the groundwork for the systematic study of these compounds, though a true understanding of their structure remained elusive.

Another important class of early palladium ammine complexes includes analogues of well-known platinum compounds. For instance, the palladium version of Magnus's green salt, [Pd(NH₃)₄][PdCl₄], was also investigated. Similarly, palladium analogues of Reise's second chloride, trans-[PdCl₂(NH₃)₂], and Peyrone's salt, cis-[PdCl₂(NH₃)₂], were synthesized and their properties compared to their platinum counterparts.

The Dawn of Structural Theory: Alfred Werner's Contribution

The turn of the 20th century marked a paradigm shift in the understanding of metal ammine complexes with the advent of Alfred Werner's coordination theory. Werner's revolutionary postulates of primary (ionic) and secondary (coordination) valencies provided a framework for correctly predicting the structures and isomerism of these compounds.

Werner proposed that in complexes like tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂, the four ammonia ligands are arranged in a square planar geometry around the central palladium ion, satisfying its secondary valency, while the two chloride ions are held by primary valency. This model successfully explained the observed chemical and physical properties of these complexes, including their conductivity and reactivity. The application of Werner's theory was instrumental in elucidating the structures of the various palladium ammine complexes that had been discovered throughout the 19th century.

Key Experimental Protocols

The following are detailed methodologies for the synthesis of some of the historically significant palladium ammine complexes, based on early reports and modern reconstructions.

Table 1: Experimental Protocols for the Synthesis of Key Palladium Ammine Complexes

| Complex | Procedure |

| Vauquelin's Salt ([Pd(NH₃)₄][PdCl₄]) | 1. Dissolve palladium(II) chloride (PdCl₂) in a minimal amount of warm aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).2. Evaporate the solution to dryness to obtain palladium(II) chloride.3. Dissolve the PdCl₂ in a small amount of water and add an excess of aqueous ammonia. A colorless solution of tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂, will form.4. To this solution, add a stoichiometric amount of potassium tetrachloropalladate(II) (K₂[PdCl₄]).5. A rose-colored precipitate of Vauquelin's salt will form immediately. Filter, wash with cold water, and dry. |

| Tetraamminepalladium(II) Chloride ([Pd(NH₃)₄]Cl₂) | 1. Suspend palladium(II) chloride (PdCl₂) in water.2. Add a concentrated solution of aqueous ammonia dropwise with stirring until the initial precipitate of palladium hydroxide redissolves to form a clear, colorless solution.3. Gently heat the solution to ensure complete reaction.4. Cool the solution and allow it to stand. Colorless crystals of [Pd(NH₃)₄]Cl₂ will precipitate.5. Filter the crystals, wash with a small amount of cold water, followed by ethanol, and dry. |

| trans-Diamminedichloropalladium(II) (trans-[PdCl₂(NH₃)₂]) (Analogue of Reise's Second Chloride) | 1. Dissolve tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂, in water.2. Add a stoichiometric amount of concentrated hydrochloric acid.3. Heat the solution gently. A pale yellow precipitate of trans-[PdCl₂(NH₃)₂] will form.4. Filter the precipitate, wash with water, and dry. |

| cis-Diamminedichloropalladium(II) (cis-[PdCl₂(NH₃)₂]) (Analogue of Peyrone's Salt) | 1. Dissolve potassium tetrachloropalladate(II) (K₂[PdCl₄]) in water.2. Add a stoichiometric amount of a concentrated aqueous ammonia solution.3. A yellow precipitate of cis-[PdCl₂(NH₃)₂] will form.4. Filter the precipitate, wash with water, and dry. |

Quantitative Data from Early Studies

Early quantitative data on palladium ammine complexes were primarily focused on elemental composition and gravimetric analysis to determine stoichiometry. The development of conductivity measurements in solution provided crucial evidence for the number of ions in a complex, supporting Werner's theories.

Table 2: Early Quantitative Characterization of Palladium Ammine Complexes

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) (in water, ~10⁻³ M) | Number of Ions (Werner's Theory) |

| [Pd(NH₃)₄]Cl₂ | ~260 | 3 |

| trans-[PdCl₂(NH₃)₂] | ~10 | 0 (non-electrolyte) |

| cis-[PdCl₂(NH₃)₂] | ~10 | 0 (non-electrolyte) |

Logical Relationships and Experimental Workflows

The discovery and elucidation of the structure of palladium ammine complexes followed a logical progression of scientific inquiry.

Caption: Logical flow from initial observations to structural elucidation of palladium ammine complexes.

An In-depth Technical Guide to the Electronic Structure of trans-Diamminedinitropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of trans-diamminedinitropalladium(II), [Pd(NH₃)₂(NO₂)₂]. The document synthesizes crystallographic data, theoretical principles of coordination chemistry, and spectroscopic information to elucidate the bonding, molecular orbital arrangement, and electronic properties of this square planar d⁸ palladium complex. This guide is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are interested in the fundamental properties of palladium(II) coordination compounds.

Introduction

Palladium(II) complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicine. The square planar geometry characteristic of d⁸ metal ions like Pd(II) gives rise to unique electronic and reactive properties. trans-Diamminedinitropalladium(II) serves as a fundamental example of such a complex, featuring a central palladium atom coordinated to two ammine (NH₃) and two nitro (NO₂) ligands in a trans configuration. Understanding the electronic structure of this compound is crucial for predicting its stability, reactivity, and potential applications.

Molecular Geometry and Crystal Structure

The molecular geometry of trans-diamminedinitropalladium(II) has been determined by X-ray powder diffraction. The complex adopts a square planar coordination geometry around the central palladium atom, which is characteristic of Pd(II) compounds.

Table 1: Crystallographic Data for trans-[Pd(NH₃)₂(NO₂)₂] [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4262(8) |

| b (Å) | 6.3217(8) |

| c (Å) | 5.0037(8) |

| α (°) | 111.869(2) |

| β (°) | 100.401(2) |

| γ (°) | 91.369(2) |

| V (ų) | 155.97 |

| Z | 1 |

| Calculated Density (g/cm³) | 2.4739 |

The key structural features involve the coordination of the palladium(II) ion to the nitrogen atoms of the two ammine ligands and the two nitro ligands. The trans arrangement places identical ligands opposite to each other.

Table 2: Selected Bond Lengths for trans-[Pd(NH₃)₂(NO₂)₂] [1]

| Bond | Bond Length (Å) |

| Pd-N(H₃) | 2.046(2) |

| Pd-N(O₂) | 2.011(2) |

In the crystal structure, the plane of the NO₂ group is rotated by approximately 48° with respect to the coordination plane of the complex.[1] The molecules are linked through hydrogen bonds between the ammine hydrogens and the oxygen atoms of the nitro groups of neighboring molecules.[1]

Theoretical Framework of the Electronic Structure

The electronic structure of trans-diamminedinitropalladium(II) can be rationalized using a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. Palladium(II) is a d⁸ metal ion, and in a square planar environment, the d-orbitals are split in energy.

Ligand Field Theory

In a square planar complex, the d-orbitals split into four distinct energy levels. The ordering of these orbitals is generally accepted as:

dx²-y² > dxy > dz² > dxz, dyz

The eight d-electrons of Pd(II) fill these orbitals, resulting in a diamagnetic, low-spin configuration with the dx²-y² orbital remaining unoccupied. This high-energy unoccupied d-orbital plays a crucial role in the reactivity of square planar complexes.

Molecular Orbital Theory

A more detailed picture of the electronic structure is provided by a molecular orbital diagram, which considers the covalent interactions between the metal d-orbitals and the ligand frontier orbitals. The ammine ligands (NH₃) are primarily σ-donors, while the nitro ligands (NO₂) are σ-donors and also π-acceptors due to the presence of empty π* orbitals.

The interaction of the metal and ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in determining the chemical and photophysical properties of the complex.

Caption: A simplified qualitative molecular orbital diagram for a square planar d⁸ complex with σ-donating and π-accepting ligands.

Spectroscopic Properties

The electronic structure of trans-diamminedinitropalladium(II) can be probed experimentally using various spectroscopic techniques.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for confirming the coordination mode of the ligands and the overall geometry of the complex. For a trans-[Pd(NH₃)₂(NO₂)₂] molecule with D₂h symmetry, the mutual exclusion rule applies, meaning that vibrations that are active in the infrared (IR) spectrum are inactive in the Raman spectrum, and vice versa. This can be a key diagnostic feature to distinguish it from the cis-isomer.

Table 3: Expected Vibrational Frequencies for trans-[Pd(NH₃)₂(NO₂)₂]

| Vibration | Approximate Frequency (cm⁻¹) | Spectroscopic Activity |

| N-H stretching (NH₃) | 3200-3400 | IR, Raman |

| Asymmetric NO₂ stretching | ~1400 | IR, Raman |

| Symmetric NO₂ stretching | ~1300 | IR, Raman |

| Pd-N(H₃) stretching | 285-301 | IR (asymmetric), Raman (symmetric) |

| Pd-N(O₂) stretching | 285-301 | IR (asymmetric), Raman (symmetric) |

Note: The exact frequencies can vary depending on the solid-state packing and intermolecular interactions.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of a square planar d⁸ complex is typically characterized by a series of low-intensity d-d transitions and more intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.

Table 4: Expected Electronic Transitions for trans-[Pd(NH₃)₂(NO₂)₂]

| Transition Type | Description | Expected Energy Range |

| d-d transitions | Transitions between the filled and empty d-orbitals (e.g., dxy → dx²-y²) | Visible region, low intensity |

| LMCT | Electron transfer from filled ligand orbitals to empty metal d-orbitals | UV region, high intensity |

| MLCT | Electron transfer from filled metal d-orbitals to empty ligand π* orbitals (NO₂) | UV-Visible region, moderate to high intensity |

The presence of the π-accepting nitro ligands is expected to give rise to MLCT bands, which can provide insight into the extent of π-backbonding.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation state of the elements in a compound. For trans-diamminedinitropalladium(II), the binding energies of the Pd 3d, N 1s, and O 1s core levels are of primary interest.

Table 5: Expected XPS Binding Energies for trans-[Pd(NH₃)₂(NO₂)₂]

| Core Level | Expected Binding Energy (eV) | Information |

| Pd 3d₅/₂ | ~338 | Confirms Pd(II) oxidation state |

| N 1s (NH₃) | ~400 | Distinguishable from N 1s of the nitro group |

| N 1s (NO₂) | ~404 | Higher binding energy due to the higher oxidation state of nitrogen |

| O 1s | ~532 | From the nitro ligands |

The precise binding energies can be influenced by the chemical environment and can be used to probe changes in the electronic structure upon, for example, ligand substitution or redox reactions.

Experimental Protocols

Detailed experimental protocols for the techniques cited are provided below as a reference for researchers.

Synthesis of trans-Diamminedinitropalladium(II)

A common method for the synthesis of trans-[Pd(NH₃)₂(NO₂)₂] involves the reaction of a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]), with an excess of sodium nitrite (NaNO₂) followed by the addition of ammonia (NH₃). The reaction is typically carried out in an aqueous solution. The product precipitates out of the solution and can be collected by filtration, washed, and dried.

X-ray Powder Diffraction (XRPD)

XRPD data is collected on a finely ground powder sample. The sample is mounted on a sample holder and placed in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline material and can be used for phase identification and structure determination.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer equipped with an interferometer. A solid sample can be prepared as a KBr pellet or measured directly using an Attenuated Total Reflectance (ATR) accessory. The instrument records an interferogram, which is then Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a spectrophotometer. The complex is dissolved in a suitable non-coordinating solvent. The solution is placed in a cuvette of a known path length. The instrument measures the absorbance of light at various wavelengths in the ultraviolet and visible regions.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis is performed in an ultra-high vacuum system. The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα). The kinetic energy of the photoelectrons emitted from the sample surface is measured by an electron energy analyzer. The binding energy of the electrons is then calculated, providing information about the elemental composition and chemical states.

Conclusion

The electronic structure of trans-diamminedinitropalladium(II) is a direct consequence of its square planar geometry and the nature of its ligands. The d⁸ electron configuration of Pd(II) leads to a diamagnetic complex with a filled set of lower-energy d-orbitals and a vacant, high-energy dx²-y² orbital. The interplay of σ-donation from both ammine and nitro ligands and π-backbonding to the nitro ligands dictates the precise energies of the molecular orbitals. This detailed understanding of the electronic structure, supported by experimental data from X-ray diffraction and various spectroscopic techniques, is fundamental for the rational design of new palladium complexes with tailored properties for applications in catalysis and medicine.

References

The Coordination Chemistry of Palladium(II) Nitro Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the coordination chemistry of palladium(II) nitro complexes. Palladium(II) nitro complexes are a fascinating class of compounds with diverse applications, ranging from catalysis to medicinal chemistry. This document provides a comprehensive overview of their synthesis, characterization, reactivity, and structural features, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Palladium(II) Nitro Complexes

The synthesis of palladium(II) nitro complexes typically involves the reaction of a palladium(II) precursor, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]) or palladium(II) chloride (PdCl₂), with a source of nitrite ions (NO₂⁻) and other desired ligands. The choice of ligands, reaction conditions, and stoichiometry are crucial in determining the final product's geometry and isomerism.

General Synthetic Strategies

Common synthetic routes include:

-

Ligand Substitution: Reaction of a pre-formed palladium(II) complex with a nitrite salt.

-

Direct Reaction: Combination of a simple palladium(II) salt, the desired ligands (e.g., pyridine, ammonia), and a nitrite source.

The synthesis can yield both cis and trans isomers, and the outcome can often be directed by the choice of starting materials and reaction conditions. For instance, the synthesis of trans isomers is common for square planar d⁸ metal complexes like Pd(II).

Experimental Protocol: Synthesis of trans-Dinitrobis(pyridine)palladium(II)

This protocol describes a representative method for the synthesis of a common palladium(II) nitro complex.

Materials:

-

Potassium tetrachloropalladate(II) (K₂[PdCl₄])

-

Potassium nitrite (KNO₂)

-

Pyridine

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve K₂[PdCl₄] in a minimum amount of hot deionized water to form an aqueous solution of K₂[PdCl₄].

-

To this solution, add a stoichiometric amount of potassium nitrite (KNO₂) dissolved in deionized water. This will form the tetranitropalladate(II) complex, K₂[Pd(NO₂)₄], in solution.

-

Slowly add a solution of pyridine in ethanol to the K₂[Pd(NO₂)₄] solution with constant stirring.

-

A yellow precipitate of trans-[Pd(py)₂(NO₂)₂] will form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it with deionized water, followed by a small amount of cold ethanol.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Structural and Spectroscopic Characterization

The characterization of palladium(II) nitro complexes relies on a combination of spectroscopic and crystallographic techniques to elucidate their structure, bonding, and isomeric purity.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths and angles.

.

| Complex | Pd-N(nitro) (Å) | Pd-N(amine/py) (Å) | N-O (Å) | O-N-O Angle (°) | Reference |

| trans-[Pd(NH₃)₂(NO₂)₂] | 2.011(2) | 2.046(2) | - | - | [1] |

| K₂[Pd(NO₂)₄]·2H₂O | 2.018(2)-2.047(2) | - | - | - | [2] |

| trans-[Pd(2,6-dimethyl-4-nitropyridine)₂Cl₂] | - | 2.033(2) | - | - | [3] |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the coordination mode of the nitro ligand. The nitro group (NO₂) can coordinate to the metal center in different ways, most commonly as a nitro (N-bound) or a nitrito (O-bound) ligand. These different coordination modes give rise to characteristic vibrational frequencies.

| Vibration Mode | Nitro (NO₂) Wavenumber (cm⁻¹) | Nitrito (ONO) Wavenumber (cm⁻¹) |

| Asymmetric N-O Stretch (νas(NO₂)) | ~1470–1370 | ~1485–1400 |

| Symmetric N-O Stretch (νs(NO₂)) | ~1340–1300 | ~1110–1050 |

| N-O Bending (δ(ONO)) | ~850–800 | ~850–800 |

| Pd-N Stretch (ν(Pd-N)) | ~350–250 | - |

| Pd-O Stretch (ν(Pd-O)) | - | ~400–300 |

Note: These are approximate ranges and can vary depending on the other ligands and the overall structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands coordinated to the palladium center. The chemical shifts of the ligand protons and carbons can be sensitive to coordination and can provide information about the electronic environment of the metal center. For diamagnetic square planar Pd(II) complexes, sharp NMR signals are typically observed. ¹⁵N NMR can be particularly useful for directly probing the nitrogen atom of the nitro group, although it is less commonly reported.

Reactivity and Isomerism

A key feature of palladium(II) nitro complexes is their ability to undergo linkage isomerism, particularly between the nitro and nitrito forms. This isomerization can often be induced by light or heat.

Nitro-Nitrito Linkage Isomerism

The conversion between the N-bound nitro isomer and the O-bound nitrito isomer is a well-documented phenomenon.[4] The process can be initiated by photoexcitation, leading to the formation of metastable nitrito isomers.

The mechanism of photoinduced linkage isomerism in complexes like [Pd(NH₃)₃(NO₂)]⁺ has been studied and is proposed to proceed through an intermediate endo-nitrito species before forming the more stable exo-nitrito isomer.[5] The thermal decay of the metastable nitrito isomers back to the more stable nitro form can also occur.[5]

Experimental Protocol: Monitoring Photoisomerization

A general workflow for studying the photoisomerization of a palladium(II) nitro complex is outlined below.

Applications in Catalysis

Palladium(II) complexes, including those involving nitro-containing substrates or intermediates, are effective catalysts for a variety of organic transformations. A prominent application is the reduction of aromatic nitro compounds to anilines, which are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Catalytic Reduction of Nitroarenes

The catalytic cycle for the palladium-catalyzed reduction of nitroarenes often involves the following key steps:

-

Reduction of the Nitro Group: The nitroarene is initially reduced, often to a nitroso or azo intermediate.

-

Oxidative Addition: The palladium catalyst undergoes oxidative addition to a C-X bond (if a cross-coupling reaction is involved).

-

Transmetalation/Insertion: Further reaction with a coupling partner.

-

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

A proposed mechanistic pathway for the reductive arylation of nitroarenes involves the in-situ reduction of the nitroarene to an azoarene, followed by a double N-arylation and subsequent reductive cleavage of the N-N bond.

Relevance in Drug Development

Palladium(II) complexes have emerged as potential alternatives to platinum-based anticancer drugs due to their similar coordination chemistry and potentially reduced side effects.[6][7] The ability of palladium(II) complexes to interact with biological macromolecules, such as DNA, is a key aspect of their therapeutic potential. While specific palladium(II) nitro complexes are less explored as drugs, the broader class of palladium(II) compounds with various nitrogen-donor ligands has shown promising cytotoxic activity against several cancer cell lines.[6] The nitro group itself is a common pharmacophore in medicinal chemistry, and its incorporation into palladium complexes could offer a strategy for developing novel therapeutic agents.

Conclusion

The coordination chemistry of palladium(II) nitro complexes is a rich and multifaceted field. Their synthesis is accessible, and their structures and reactivity can be fine-tuned through the choice of ancillary ligands. The fascinating phenomenon of nitro-nitrito linkage isomerism provides a platform for developing photoswitchable materials. Furthermore, their catalytic activity in important organic transformations, such as the reduction of nitroarenes, underscores their practical utility. Continued research into these complexes, particularly in the context of their applications in drug development and materials science, is likely to yield further exciting discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the Observed trans-Bond Length Variations upon NO Binding to Ferric and Ferrous Porphyrins with Neutral Axial Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structural, physico-chemical and biological properties of new palladium(II) complexes with 2,6-dimethyl-4-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Theoretical Scrutiny of trans-Diamminedinitropalladium(II) Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical studies concerning the isomers of diamminedinitropalladium(II), with a primary focus on the trans isomer. While experimental data for the trans isomer is available, a comprehensive comparative theoretical study of both cis and trans isomers remains elusive in published literature. This document synthesizes existing experimental findings for trans-[Pd(NH3)2(NO2)2] with established computational methodologies to present a coherent theoretical framework. It includes a detailed description of a robust computational protocol for such analyses, presents comparative data in structured tables, and utilizes visualizations to delineate logical workflows. This guide serves as a foundational resource for researchers in inorganic chemistry, computational modeling, and drug development.

Introduction

Palladium(II) complexes, particularly those with a square planar geometry, are of significant interest due to their catalytic properties and potential as therapeutic agents, often drawing comparisons to platinum-based anticancer drugs. The geometric isomerism, specifically cis versus trans configurations, plays a pivotal role in the chemical reactivity and biological activity of these complexes. The diamminedinitropalladium(II) system, [Pd(NH3)2(NO2)2], offers a fundamental model for studying the influence of ligand arrangement on the electronic structure and stability of such compounds.

This guide focuses on the theoretical characterization of the trans and cis isomers of diamminedinitropalladium(II). We will review the available experimental data for the trans isomer and outline a standard high-level computational approach for the theoretical investigation of both isomers.

Experimental and Theoretical Methodologies

Synthesis of trans-Diamminedinitropalladium(II)

The synthesis of trans-[Pd(NH3)2(NO2)2] has been reported through various methods. One common procedure involves the nitration of tetrachloropalladic acid with ammonium nitrite. It has been observed that these synthesis methods consistently yield the compound in its trans configuration.

Experimental Characterization

The crystal structure of trans-[Pd(NH3)2(NO2)2] has been determined by X-ray powder diffraction. The palladium atom exhibits a square-planar coordination environment. The structure is composed of discrete trans-[Pd(NH3)2(NO2)2] molecules.

Computational Protocol: A Representative DFT Approach

Workflow for Theoretical Analysis:

Methodological & Application

experimental protocol for the synthesis of trans-Diamminedinitropalladium(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of trans-diamminedinitropalladium(II), a square planar complex of palladium. The synthesis involves a two-step process: the initial preparation of the cis-isomer, cis-diamminedinitropalladium(II), followed by its thermal isomerization to the desired trans-isomer. This protocol is designed to be a reliable method for obtaining the trans-diamminedinitropalladium(II) compound for research and development purposes, particularly in the fields of catalysis and medicinal chemistry.

Introduction

Palladium complexes play a crucial role in a variety of chemical transformations and have been extensively studied for their catalytic and medicinal properties. The geometric isomerism of these complexes, specifically the cis and trans configurations, can significantly influence their reactivity, stability, and biological activity. trans-Diamminedinitropalladium(II) is a valuable compound for further chemical synthesis and as a precursor for various palladium-based catalysts and potential therapeutic agents. The protocol outlined below is based on established principles of palladium coordination chemistry and provides a clear pathway to obtaining the pure trans-isomer.

Experimental Protocols

Part 1: Synthesis of cis-Diamminedinitropalladium(II)

This procedure is adapted from the work of Kauffman on the coordination chemistry of palladium(II).

Materials:

-

Tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂

-

Sodium nitrite, NaNO₂

-

Distilled water

-

Ethanol

-

Ice bath

-

Beakers

-

Stirring rod

-

Filtration apparatus (Büchner funnel and flask)

-

Filter paper

Procedure:

-

Preparation of the starting solution: In a beaker, dissolve 1.0 g of tetraamminepalladium(II) chloride in 20 mL of warm distilled water.

-

Addition of sodium nitrite: To the warm solution, add a concentrated aqueous solution of 0.6 g of sodium nitrite with constant stirring.

-

Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the cis-diamminedinitropalladium(II).

-

Isolation and purification: Collect the resulting pale yellow crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold water, followed by a wash with ethanol to aid in drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent.

Part 2: Thermal Isomerization to trans-Diamminedinitropalladium(II)

The trans-isomer is obtained by the solid-state thermal isomerization of the cis-isomer.

Materials:

-

cis-Diamminedinitropalladium(II) (from Part 1)

-

Oven or heating block

-

Watch glass or evaporating dish

Procedure:

-

Heating: Place the dry cis-diamminedinitropalladium(II) powder on a watch glass or in an evaporating dish.

-

Isomerization: Heat the sample in an oven or on a heating block at a temperature of 150-160 °C. The isomerization is typically complete within 1-2 hours. The color of the compound will change from pale yellow to a more intense yellow or orange-yellow, indicating the formation of the trans-isomer.

-

Cooling: After the heating period, remove the sample from the heat source and allow it to cool to room temperature in a desiccator.

Data Presentation

| Property | cis-Diamminedinitropalladium(II) | trans-Diamminedinitropalladium(II) |

| Molecular Formula | Pd(NH₃)₂(NO₂)₂ | Pd(NH₃)₂(NO₂)₂ |

| Molecular Weight | 234.48 g/mol | 234.48 g/mol [1] |

| Appearance | Pale yellow crystals | Yellow to orange-yellow powder |

| Solubility | Slightly soluble in water | Sparingly soluble in water |

| Expected Yield (cis) | ~70-80% | - |

| Expected Yield (trans) | - | Nearly quantitative from cis-isomer |

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the synthesis of trans-Diamminedinitropalladium(II).

References

Application Notes and Protocols for trans-Diamminedinitropalladium(II) as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Diamminedinitropalladium(II), a square planar complex of palladium(II), serves as a precursor for the preparation of heterogeneous palladium catalysts. While direct literature on its specific use is limited, protocols can be inferred from its close analogue, diamminepalladium(II) nitrate, which is commonly used to prepare highly active supported palladium catalysts. These catalysts are particularly effective for hydrogenation reactions, which are crucial transformations in pharmaceutical and fine chemical synthesis.

The primary application of trans-diamminedinitropalladium(II) as a precursor involves its impregnation onto a high-surface-area support material, followed by a reduction step to generate catalytically active palladium(0) nanoparticles. The resulting supported catalyst can be used in a variety of chemical transformations.

Key Applications

The primary application for catalysts derived from trans-diamminedinitropalladium(II) is in heterogeneous catalysis , particularly for:

-

Hydrogenation of Alkenes and Alkynes: Selective reduction of carbon-carbon multiple bonds.

-

Reduction of Nitro Arenes: Synthesis of anilines from nitroaromatic compounds.

-

Reductive Amination: Formation of amines from carbonyl compounds and ammonia or primary/secondary amines.

Data Presentation: Catalyst Preparation and Performance

The following tables summarize typical quantitative data for the preparation of supported palladium catalysts using a diamminepalladium(II) precursor and their performance in hydrogenation reactions. These parameters are expected to be similar for catalysts prepared from trans-diamminedinitropalladium(II).

Table 1: Typical Parameters for the Preparation of a 5 wt% Pd/C Catalyst

| Parameter | Value | Notes |

| Palladium Precursor | trans-Diamminedinitropalladium(II) | A stable, solid precursor. |

| Support Material | Activated Carbon (high surface area) | Provides a large surface area for catalyst dispersion. Other supports like alumina (Al₂O₃) or silica (SiO₂) can also be used. |

| Solvent for Impregnation | Deionized Water | The precursor is soluble in water. |

| Impregnation Method | Incipient Wetness Impregnation | Ensures even distribution of the precursor on the support. |

| Drying Conditions | 110-120 °C, overnight | Removes water before the reduction step. |

| Reduction Agent | Hydrogen gas (H₂) | A clean and effective reducing agent. Other reducing agents like sodium borohydride or hydrazine can also be used. |

| Reduction Temperature | 200-400 °C | The temperature influences the size and dispersion of the resulting palladium nanoparticles. |

| Reduction Time | 2-4 hours | Ensures complete reduction of the palladium precursor to its metallic state. |

| Final Catalyst Loading | 5 wt% Pd | The loading can be adjusted by varying the concentration of the precursor solution. |

Table 2: Representative Performance Data for a Pd/C Catalyst in Hydrogenation

| Substrate | Product | Catalyst Loading (mol%) | Hydrogen Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Styrene | Ethylbenzene | 1 | 1 | 25 | 2 | >99 |

| Nitrobenzene | Aniline | 0.5 | 10 | 50 | 4 | >99 |

| Cyclohexene | Cyclohexane | 1 | 1 | 25 | 1 | >99 |

| Phenylacetylene | Styrene (selective) | 1 | 1 (with Lindlar's catalyst) | 25 | 3 | 95 |

| Benzaldehyde & Ammonia | Benzylamine | 2 | 50 | 80 | 12 | 90 |

Experimental Protocols

Protocol 1: Preparation of a 5 wt% Palladium on Activated Carbon (Pd/C) Catalyst

This protocol describes the preparation of a supported palladium catalyst from trans-diamminedinitropalladium(II) using the incipient wetness impregnation method followed by hydrogen reduction.

Materials:

-

trans-Diamminedinitropalladium(II)

-

High-surface-area activated carbon (e.g., specific surface area > 1000 m²/g), dried at 120 °C for 4 hours prior to use.

-

Deionized water

-

Hydrogen gas (high purity)

-

Nitrogen gas (high purity)

Equipment:

-

Rotary evaporator

-

Tube furnace with temperature controller

-

Glassware (beakers, flasks)

-

Magnetic stirrer and stir bar

-

Drying oven

Procedure:

-

Preparation of the Impregnation Solution:

-

Calculate the amount of trans-diamminedinitropalladium(II) required to achieve a 5 wt% loading of palladium on the desired amount of activated carbon.

-

Dissolve the calculated amount of the precursor in a minimal amount of deionized water. The volume of the solution should be equal to or slightly less than the pore volume of the activated carbon support (incipient wetness).

-

-

Impregnation:

-

Place the dried activated carbon in a round-bottom flask.

-

Slowly add the impregnation solution to the activated carbon with constant stirring or tumbling to ensure even distribution.

-

Continue to mix for 1-2 hours at room temperature.

-

-

Drying:

-

Dry the impregnated support in a drying oven at 110-120 °C overnight to remove the water.

-

-

Reduction:

-

Place the dried, impregnated support in a quartz tube within a tube furnace.

-

Purge the system with nitrogen gas for 30 minutes to remove any air.

-

Switch the gas flow to hydrogen.

-

Heat the furnace to the desired reduction temperature (e.g., 300 °C) at a ramp rate of 5 °C/min.

-

Hold at the reduction temperature for 2-4 hours under a constant flow of hydrogen.

-

Cool the furnace to room temperature under a nitrogen flow.

-

The resulting black powder is the 5 wt% Pd/C catalyst.

-

Protocol 2: General Procedure for the Hydrogenation of an Alkene using the Prepared Pd/C Catalyst

This protocol provides a general method for the hydrogenation of a carbon-carbon double bond using the prepared Pd/C catalyst.

Materials:

-

Alkene substrate

-

5 wt% Pd/C catalyst (prepared as in Protocol 1)

-

Solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrogen gas

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a syringe filter)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the alkene substrate and a suitable solvent.

-

Add the 5 wt% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

-

Seal the reaction vessel.

-

-

Hydrogenation:

-

Purge the vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at the desired temperature (typically room temperature for unhindered alkenes).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen from the reaction vessel and purge with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of celite or a syringe filter to remove the catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by appropriate methods such as recrystallization or column chromatography if necessary.

-

Mandatory Visualizations

Application Notes and Protocols: trans-Diamminedinitropalladium(II) and its Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to trans-Diamminedinitropalladium(II)

trans-Diamminedinitropalladium(II), with the chemical formula trans-[Pd(NH3)2(NO2)2], is a coordination complex featuring a central palladium atom in the +2 oxidation state. The palladium center is coordinated to two ammine (NH₃) ligands and two nitro (NO₂) ligands in a square planar geometry, with identical ligands positioned on opposite sides of the central atom.

While the synthesis and crystal structure of trans-diamminedinitropalladium(II) are documented, its direct application as a catalyst in organic synthesis is not well-reported in scientific literature. However, the broader class of palladium(II) complexes, particularly those containing amine ligands, are of significant interest due to their role as precatalysts in a variety of fundamental organic transformations, most notably in cross-coupling reactions.[1] These reactions are crucial for the construction of complex organic molecules, which are vital in pharmaceuticals and materials science.

The catalytic activity of palladium(II) complexes often relies on their in-situ reduction to catalytically active Pd(0) species. Amine ligands can play a crucial role in this activation process and in stabilizing the catalytic species.

Synthesis of trans-Diamminedinitropalladium(II)

The synthesis of trans-diamminedinitropalladium(II) can be achieved through various methods. One common approach involves the reaction of a palladium(II) salt with a source of ammine and nitrite ligands.

Protocol: Synthesis of trans-Diamminedinitropalladium(II)

This protocol is based on established synthetic procedures for related palladium-ammine complexes.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Ammonium nitrite ((NH₄)NO₂)

-

Aqueous ammonia (NH₄OH)

-

Deionized water

-

Filter paper

-

Beakers and flasks

-

Stirring plate and magnetic stirrer

Procedure:

-

Dissolve a measured amount of palladium(II) chloride in a minimal amount of deionized water. Gentle heating may be required to facilitate dissolution.

-

In a separate beaker, prepare a concentrated solution of ammonium nitrite in deionized water.

-

Slowly add the ammonium nitrite solution to the palladium(II) chloride solution while stirring continuously.

-

To the resulting mixture, add aqueous ammonia dropwise until a precipitate is formed. The pH of the solution should be carefully monitored and adjusted to be slightly basic.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the collected solid with small portions of cold deionized water, followed by a suitable organic solvent like ethanol or ether, to remove any unreacted starting materials and impurities.

-

Dry the resulting solid, trans-diamminedinitropalladium(II), in a desiccator or under vacuum to a constant weight.

Characterization: The synthesized complex should be characterized by appropriate analytical techniques, such as infrared (IR) spectroscopy, elemental analysis, and X-ray diffraction, to confirm its identity and purity.

Application in Organic Synthesis: A Representative Example

While specific protocols for trans-diamminedinitropalladium(II) are scarce, the following section provides a detailed application note and protocol for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis and frequently employs palladium(II) precatalysts that are activated in the presence of amine-containing ligands or bases. This example will utilize a common palladium(II) source, Palladium(II) acetate, in conjunction with an amine-based ligand.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. The reaction is catalyzed by a palladium complex and requires a base. Palladium(II) complexes with amine ligands are often effective precatalysts for this transformation.

The general workflow for a Suzuki-Miyaura reaction involves the careful mixing of the substrates, palladium precatalyst, ligand (if required), and a base in a suitable solvent, followed by heating to effect the reaction. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Below is a diagram illustrating the general workflow of a Suzuki-Miyaura cross-coupling experiment.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura reaction using a palladium(II) acetate precatalyst and an amine ligand.

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bis(2-pyridylmethyl)amine (ligand)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium(II) acetate precatalyst (0.01 mmol, 2.2 mg) and bis(2-pyridylmethyl)amine ligand (0.012 mmol, 2.4 mg) to the flask.

-

Add 10 mL of toluene and 2 mL of deionized water to the flask.

-

Attach a condenser to the flask and place it in a heating mantle.

-

Stir the reaction mixture vigorously and heat to 90 °C for 4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of ethyl acetate and 20 mL of water to the flask.

-

Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

-

Collect the organic layer and extract the aqueous layer with an additional 10 mL of ethyl acetate.

-

Combine the organic layers and wash with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure product, 4-methyl-1,1'-biphenyl.

Quantitative Data

The efficiency of a cross-coupling reaction is typically evaluated by the yield of the desired product. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a palladium/amine catalyst system.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 92 |